molecular formula C15H7Cl2F2NO2S B12496320 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline

4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline

Katalognummer: B12496320
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: XDKAVPDIPDPWMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,7-dichloroquinoline with 3,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Wissenschaftliche Forschungsanwendungen

4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

    4,7-Dichloroquinoline: A precursor in the synthesis of the target compound.

    3,5-Difluorobenzenesulfonyl Chloride: Another precursor used in the synthesis.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Uniqueness: 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. Its sulfonyl group also contributes to its distinct properties, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C15H7Cl2F2NO2S

Molekulargewicht

374.2 g/mol

IUPAC-Name

4,7-dichloro-3-(3,5-difluorophenyl)sulfonylquinoline

InChI

InChI=1S/C15H7Cl2F2NO2S/c16-8-1-2-12-13(3-8)20-7-14(15(12)17)23(21,22)11-5-9(18)4-10(19)6-11/h1-7H

InChI-Schlüssel

XDKAVPDIPDPWMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.